molecular formula C25H26N4O2 B1258681 (3aS,5S,9aS)-5-[1-(2-methoxyphenyl)-4-pyrazolyl]-2-phenyl-3a,4,5,7,8,9-hexahydro-3H-pyrrolo[3,4-h]pyrrolizin-1-one

(3aS,5S,9aS)-5-[1-(2-methoxyphenyl)-4-pyrazolyl]-2-phenyl-3a,4,5,7,8,9-hexahydro-3H-pyrrolo[3,4-h]pyrrolizin-1-one

Cat. No. B1258681
M. Wt: 414.5 g/mol
InChI Key: GXTDMBWAWOCPGD-JTJYXVOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aS,5S,9aS)-5-[1-(2-methoxyphenyl)-4-pyrazolyl]-2-phenyl-3a,4,5,7,8,9-hexahydro-3H-pyrrolo[3,4-h]pyrrolizin-1-one is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Innovative synthesis methods for related pyrrolizine compounds, like Pyrromilast, have been explored. These methods include diastereo- and enantioselective synthesis techniques, which are vital for the development of highly active inhibitors for specific diseases (Boyko et al., 2015).
  • Structural Analysis : Extensive structural analysis of similar compounds has been conducted using methods like X-ray crystallography. This analysis provides crucial insights into molecular conformations and interactions (Nirmala et al., 2009).

Chemical Properties and Reactions

  • Tautomerism and Stability : Studies have investigated the tautomerism and stability of related heterocycles in both crystal and solution phases, highlighting the complex chemical behavior and transformation products of these compounds (Gubaidullin et al., 2014).
  • Cycloaddition Reactions : Research has been conducted on the cycloaddition reactions of heterocycles, which are crucial for synthesizing new pharmaceutical compounds. These studies demonstrate the versatility of these compounds in forming new chemical structures (Melo et al., 2002).

Potential Therapeutic Applications

  • Cytotoxicity Studies : Investigations into the cytotoxicity of related pyrazole and pyrimidine derivatives show potential therapeutic applications, particularly in targeting cancer cells (Hassan et al., 2014).
  • Antimicrobial and Antiviral Activities : Synthesis and evaluation of new heterocycles based on related pyrazole structures have shown promising antimicrobial and antiviral activities, highlighting their potential in developing new treatments for infectious diseases (El‐Emary et al., 2002).

properties

Molecular Formula

C25H26N4O2

Molecular Weight

414.5 g/mol

IUPAC Name

(1S,5S,7S)-7-[1-(2-methoxyphenyl)pyrazol-4-yl]-3-phenyl-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

InChI

InChI=1S/C25H26N4O2/c1-31-23-11-6-5-10-21(23)29-16-18(15-26-29)22-14-19-17-27(20-8-3-2-4-9-20)24(30)25(19)12-7-13-28(22)25/h2-6,8-11,15-16,19,22H,7,12-14,17H2,1H3/t19-,22-,25-/m0/s1

InChI Key

GXTDMBWAWOCPGD-JTJYXVOQSA-N

Isomeric SMILES

COC1=CC=CC=C1N2C=C(C=N2)[C@@H]3C[C@H]4CN(C(=O)[C@@]45N3CCC5)C6=CC=CC=C6

SMILES

COC1=CC=CC=C1N2C=C(C=N2)C3CC4CN(C(=O)C45N3CCC5)C6=CC=CC=C6

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)C3CC4CN(C(=O)C45N3CCC5)C6=CC=CC=C6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,5S,9aS)-5-[1-(2-methoxyphenyl)-4-pyrazolyl]-2-phenyl-3a,4,5,7,8,9-hexahydro-3H-pyrrolo[3,4-h]pyrrolizin-1-one
Reactant of Route 2
(3aS,5S,9aS)-5-[1-(2-methoxyphenyl)-4-pyrazolyl]-2-phenyl-3a,4,5,7,8,9-hexahydro-3H-pyrrolo[3,4-h]pyrrolizin-1-one
Reactant of Route 3
(3aS,5S,9aS)-5-[1-(2-methoxyphenyl)-4-pyrazolyl]-2-phenyl-3a,4,5,7,8,9-hexahydro-3H-pyrrolo[3,4-h]pyrrolizin-1-one
Reactant of Route 4
Reactant of Route 4
(3aS,5S,9aS)-5-[1-(2-methoxyphenyl)-4-pyrazolyl]-2-phenyl-3a,4,5,7,8,9-hexahydro-3H-pyrrolo[3,4-h]pyrrolizin-1-one
Reactant of Route 5
(3aS,5S,9aS)-5-[1-(2-methoxyphenyl)-4-pyrazolyl]-2-phenyl-3a,4,5,7,8,9-hexahydro-3H-pyrrolo[3,4-h]pyrrolizin-1-one
Reactant of Route 6
(3aS,5S,9aS)-5-[1-(2-methoxyphenyl)-4-pyrazolyl]-2-phenyl-3a,4,5,7,8,9-hexahydro-3H-pyrrolo[3,4-h]pyrrolizin-1-one

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